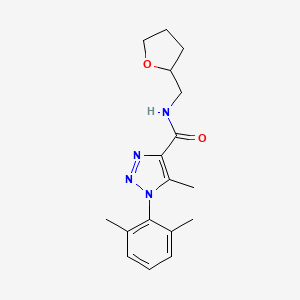

1-(2,6-dimethylphenyl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

1-(2,6-dimethylphenyl)-5-methyl-N-(oxolan-2-ylmethyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O2/c1-11-6-4-7-12(2)16(11)21-13(3)15(19-20-21)17(22)18-10-14-8-5-9-23-14/h4,6-7,14H,5,8-10H2,1-3H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQGTUDLZSJFLEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N2C(=C(N=N2)C(=O)NCC3CCCO3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2,6-dimethylphenyl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide belongs to the class of triazole derivatives, which are known for their diverse biological activities. This article reviews the biological activity of this specific triazole compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound includes a triazole ring, which is a common pharmacophore in many bioactive molecules. The presence of the tetrahydrofuran moiety contributes to its solubility and potential interactions with biological targets.

Biological Activity Overview

Triazole derivatives have been extensively studied for their antimicrobial, anticancer, anti-inflammatory, and analgesic properties. The specific compound has shown promising activities in various biological assays.

Antimicrobial Activity

Triazoles are particularly noted for their antifungal properties. Studies have demonstrated that triazole compounds can inhibit the growth of various fungal pathogens by targeting the synthesis of ergosterol, an essential component of fungal cell membranes.

A comparative study showed that related triazole derivatives exhibited significant antifungal activity against strains such as Candida albicans and Aspergillus niger . The specific compound's activity against these pathogens remains to be directly evaluated but can be inferred from the general trends observed in similar compounds.

Anticancer Activity

Research has indicated that triazole derivatives possess anticancer properties through various mechanisms, including the inhibition of cell proliferation and induction of apoptosis in cancer cells. For instance, a study on related triazole compounds demonstrated significant cytotoxic effects against several cancer cell lines, including breast and lung cancer cells .

In vitro assays revealed that certain triazoles could inhibit key signaling pathways involved in tumor growth and metastasis. Although specific data on this compound is limited, its structural similarity to known active triazoles suggests potential efficacy against cancer.

Anti-inflammatory and Analgesic Effects

Triazoles have also been investigated for their anti-inflammatory and analgesic effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. Some studies have reported that triazole derivatives can significantly reduce inflammation in animal models .

Case Studies

Several case studies highlight the biological activities of triazole compounds:

- Anticancer Efficacy : A recent study synthesized new 1,2,4-triazole derivatives that showed potent cytotoxicity against various cancer cell lines. Compounds with similar structural features to our compound demonstrated IC50 values in the low micromolar range .

- Antimicrobial Screening : Another investigation involving a series of substituted triazoles revealed that modifications at specific positions greatly influenced their antimicrobial efficacy. The study noted that compounds with a dimethylphenyl group exhibited enhanced antifungal activity compared to others .

- In Vivo Models : Animal studies have shown that certain triazoles can reduce tumor size significantly when administered at therapeutic doses. These findings support further investigation into the pharmacokinetics and safety profiles of such compounds before clinical trials .

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the potential of triazole derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for treating HIV. The compound's structure allows it to exhibit significant activity against wild-type HIV-1 and various mutant strains. For example:

- Inhibition Potency : The compound demonstrated an effective concentration (EC50) of 5.6 nM against wild-type HIV-1, with a selectivity index exceeding 50,000. This indicates a high level of specificity and low toxicity towards host cells .

Structure-Activity Relationship (SAR)

The design of triazole-based compounds often involves optimizing their structural components to enhance biological activity. Key findings include:

- Hydrophobic Interactions : The incorporation of hydrophobic groups can improve binding affinity to the target enzyme by facilitating π–π stacking interactions with aromatic residues in the binding site .

- Hybridization Approaches : Hybrid compounds that combine different pharmacophores can yield enhanced antiviral properties. For instance, modifications involving the tetrahydrofuran moiety can influence solubility and bioavailability, critical factors in drug efficacy .

Case Study 1: Development of Novel NNRTIs

A series of compounds were synthesized based on the triazole scaffold, demonstrating varying degrees of activity against resistant strains of HIV. Notably:

- Compound Variants : Modifications to the triazole ring and side chains led to compounds with EC50 values ranging from 0.027 µM to 0.18 µM against resistant strains such as K103N and Y181C .

Case Study 2: Bioisosteric Replacement

Research has shown that bioisosteric modifications—replacing one part of the molecule with another that has similar physical or chemical properties—can significantly affect the compound's biological profile. For instance:

- Enhanced Activity : By substituting certain functional groups within the triazole framework, researchers achieved improved potency against HIV while maintaining low cytotoxicity levels .

Summary of Findings

The applications of 1-(2,6-dimethylphenyl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide in medicinal chemistry are promising. Its unique structure provides a foundation for developing effective antiviral agents, particularly against HIV. The ongoing research into its SAR and optimization strategies is crucial for advancing its therapeutic potential.

Comparison with Similar Compounds

Research Findings and Limitations

Crystallographic and Computational Insights

Gaps in Literature

- No direct comparative pharmacological or kinetic data were found in the provided evidence. Further experimental studies are needed to validate solubility, permeability, and target affinity.

- Synthetic yields, stability under physiological conditions, and toxicity profiles remain unexplored.

Q & A

Q. What are the standard synthetic routes for 1-(2,6-dimethylphenyl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide?

The synthesis of triazole carboxamides typically involves azide-alkyne cycloaddition (Huisgen reaction) to form the triazole core, followed by coupling reactions to introduce substituents. Key steps include:

- Triazole ring formation : Reaction of an azide precursor (e.g., aryl azide) with a terminal alkyne under copper catalysis .

- Carboxamide linkage : Amidation using coupling agents like EDCI/HOBt or DCC to attach the tetrahydrofuran-methylamine group to the triazole-carboxylic acid intermediate .

- Purification : Column chromatography or recrystallization to isolate the final product, monitored by TLC and characterized via ¹H/¹³C NMR and HRMS .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

Structural elucidation relies on:

- NMR spectroscopy : ¹H NMR identifies proton environments (e.g., methyl groups at 2,6-positions on phenyl, tetrahydrofuran protons), while ¹³C NMR confirms carbonyl (C=O) and triazole carbons .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

- X-ray crystallography (if available): Resolves stereochemistry and crystal packing .

Q. What preliminary biological screening assays are recommended for this compound?

Initial activity assessments include:

- Cytotoxicity assays : MTT or SRB tests against cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative potential .

- Antimicrobial screening : Disk diffusion or MIC assays against Gram-positive/negative bacteria and fungi .

- Enzyme inhibition studies : Target-specific assays (e.g., kinase or protease inhibition) guided by structural analogs .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Design of Experiments (DoE) methodologies are critical:

- Factor screening : Vary solvent polarity (DMF vs. THF), temperature (25–80°C), and catalyst loading (CuI vs. CuSO4/ascorbate) to identify optimal conditions .

- Response surface modeling : Predict yield maxima using central composite designs, focusing on interaction effects (e.g., solvent-temperature trade-offs) .

- Scale-up challenges : Address mixing efficiency and exothermicity in azide-alkyne reactions to prevent side products .

Q. What computational approaches predict the compound’s biological targets?

- Molecular docking : Screen against protein databases (e.g., PDB) using AutoDock Vina to identify binding affinities for kinases or GPCRs .

- DFT studies : Calculate electrostatic potential surfaces to map nucleophilic/electrophilic regions, correlating with observed reactivity in biological assays .

- MD simulations : Assess stability of ligand-protein complexes over 100+ ns trajectories to validate docking predictions .

Q. How do structural modifications influence bioactivity?

Structure-Activity Relationship (SAR) strategies include:

- Substituent variation : Replace the tetrahydrofuran group with pyrrolidine or morpholine to alter lipophilicity and H-bonding capacity .

- Triazole ring substitution : Introduce electron-withdrawing groups (e.g., -Cl, -CF3) at the 5-position to enhance metabolic stability .

- Pharmacophore modeling : Overlay active/inactive analogs to identify critical motifs (e.g., carboxamide orientation) .

Q. How should contradictory data in biological assays be resolved?

- Assay standardization : Compare results under identical conditions (e.g., cell passage number, serum concentration) .

- Orthogonal validation : Confirm cytotoxicity via apoptosis markers (Annexin V/PI) or caspase activation .

- Meta-analysis : Pool data from analogs (e.g., 1-(4-ethoxyphenyl)-triazole derivatives) to identify trends masked by experimental noise .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Confirmation

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 2.35 (s, 6H, 2,6-dimethylphenyl), 3.85 (m, THF-CH2) | |

| HRMS (ESI+) | m/z 385.1789 [M+H]⁺ (calc. 385.1792) |

Q. Table 2. DoE Parameters for Yield Optimization

| Factor | Range Tested | Optimal Value |

|---|---|---|

| Solvent | DMF, THF, EtOH | DMF |

| Temperature | 25°C–80°C | 60°C |

| Catalyst (CuI) | 5–15 mol% | 10 mol% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.